molecular formula C10H13NO2S B13220686 2,3-dihydro-1H-inden-5-ylmethanesulfonamide

2,3-dihydro-1H-inden-5-ylmethanesulfonamide

Cat. No.: B13220686
M. Wt: 211.28 g/mol
InChI Key: UFSWTGODQZCVRZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-5-ylmethanesulfonamide is an organic compound with the molecular formula C10H13NO2S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2,3-dihydro-1H-inden-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-5-ylmethanesulfonamide typically involves the reaction of 5-aminoindan with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensures uniform mixing and reaction efficiency.

    Automated Control Systems: Maintain optimal reaction conditions and monitor the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-5-ylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-5-ylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-Phenylmethanesulfonamide: Similar structure but with a phenyl group instead of the indanyl group.

    N-Methylmethanesulfonamide: Contains a methyl group instead of the indanyl group.

Uniqueness

The uniqueness of this compound lies in its indanyl moiety, which imparts distinct chemical properties and potential biological activities compared to other sulfonamide derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-ylmethanesulfonamide

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H2,11,12,13)

InChI Key

UFSWTGODQZCVRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CS(=O)(=O)N

Origin of Product

United States

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